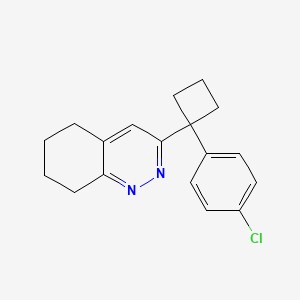

3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline

Description

3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is a synthetic heterocyclic compound featuring a cinnoline core (a bicyclic structure with two adjacent nitrogen atoms) fused with a cyclohexane ring (5,6,7,8-tetrahydro modification). The 4-chlorophenylcyclobutyl substituent at position 3 introduces steric bulk and electron-withdrawing properties, which may influence its pharmacological or chemical behavior.

Properties

CAS No. |

918873-18-4 |

|---|---|

Molecular Formula |

C18H19ClN2 |

Molecular Weight |

298.8 g/mol |

IUPAC Name |

3-[1-(4-chlorophenyl)cyclobutyl]-5,6,7,8-tetrahydrocinnoline |

InChI |

InChI=1S/C18H19ClN2/c19-15-8-6-14(7-9-15)18(10-3-11-18)17-12-13-4-1-2-5-16(13)20-21-17/h6-9,12H,1-5,10-11H2 |

InChI Key |

STGPSNVBCYPXFC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)C3(CCC3)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps:

-

Formation of the Cyclobutyl Ring: : The initial step involves the formation of the cyclobutyl ring. This can be achieved through a cyclization reaction of a suitable precursor, such as 4-chlorophenylacetonitrile, using a Grignard reagent followed by reduction .

-

Attachment of the Chlorophenyl Group: : The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable leaving group to facilitate the substitution.

-

Formation of the Tetrahydrocinnoline Moiety: : The final step involves the formation of the tetrahydrocinnoline ring system. This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring or the tetrahydrocinnoline moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be performed on the chlorophenyl group or the tetrahydrocinnoline ring. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacological agent. Studies focus on its interactions with biological targets, such as enzymes and receptors, to understand its therapeutic potential.

Medicine

In medicine, this compound is explored for its potential use in the treatment of various diseases. Its structural features suggest it may have activity against certain types of cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The 4-chlorophenylcyclobutyl moiety is a recurring structural motif in pharmaceuticals and designer drugs. Below is a comparative analysis of key analogs, focusing on structural variations, pharmacological relevance, and regulatory status.

Structural Analogues in Pharmaceuticals

Sibutramine-Related Compounds (USP Standards)

Sibutramine hydrochloride, a serotonin-norepinephrine reuptake inhibitor (withdrawn due to cardiovascular risks), has pharmacopeial reference standards for impurities and degradation products. These include:

Comparison with Target Compound

- The target compound replaces the aliphatic amine chains of sibutramine analogs with a rigid tetrahydrocinnoline ring. This likely reduces metabolic flexibility and alters receptor binding profiles.

- The cinnoline core may confer π-π stacking interactions with biological targets, differing from the linear amine interactions seen in sibutramine derivatives.

((±)-Dimethyl-1-[1-(4-Chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine

Designer Drugs and Illicit Compounds

3-Methoxyeticyclidine (3-MeO-PCE)

- Structure : Arylcyclohexylamine with a 3-methoxy substitution.

- Relevance : NMDA receptor antagonist; psychoactive effects .

- Contrast: The target compound’s cinnoline ring may limit NMDA affinity but enhance interactions with monoamine transporters.

para-Methoxymethamphetamine (PMMA)

Structural and Functional Implications

Impact of the Cinnoline Core

- Rigidity: The fused bicyclic structure restricts conformational flexibility compared to aliphatic amines (e.g., sibutramine analogs) or open-chain cathinones.

- Electron Distribution: The nitrogen atoms in cinnoline may engage in hydrogen bonding or charge-transfer interactions, altering bioavailability and target selectivity.

Role of the 4-Chlorophenylcyclobutyl Group

- Electron-Withdrawing Chlorine : Enhances stability and may direct electrophilic substitution in synthetic pathways.

Biological Activity

3-(1-(4-Chlorophenyl)cyclobutyl)-5,6,7,8-tetrahydrocinnoline, with the CAS number 918873-18-4, is a chemical compound that exhibits notable biological activity. This compound belongs to the class of cinnoline derivatives and has garnered interest due to its potential therapeutic applications. This article will explore the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHClN

- Molecular Weight : 298.81 g/mol

- Structure : The compound features a cyclobutyl group attached to a chlorophenyl moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| CAS Number | 918873-18-4 |

| Molecular Formula | CHClN |

| Molecular Weight | 298.81 g/mol |

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. For example, it demonstrated significant cytotoxic effects against human breast cancer cells in vitro.

- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases.

- Antidepressant-Like Effects : Behavioral studies in animal models indicate that the compound may possess antidepressant-like effects, warranting further investigation into its mechanism of action.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with various neurotransmitter systems and may modulate pathways involved in cell proliferation and apoptosis.

Case Study 1: Antitumor Activity

In a study published in Cancer Research, researchers evaluated the effects of the compound on various cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

- HeLa: 25 µM

These findings suggest that the compound has potent antitumor activity against breast cancer cells compared to other types.

Case Study 2: Neuroprotective Effects

A study conducted by Zhang et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Key findings included:

- Behavioral Tests : Improved performance in the Morris Water Maze test.

- Biochemical Analysis : Reduced levels of amyloid-beta plaques and improved synaptic function markers.

This study highlights the potential for developing this compound as a therapeutic agent for neurodegenerative disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.